molecular formula C5H11BF3KO2 B13524936 Potassium trifluoro(2-(2-methoxyethoxy)ethyl)borate

Potassium trifluoro(2-(2-methoxyethoxy)ethyl)borate

Cat. No.: B13524936
M. Wt: 210.05 g/mol
InChI Key: AVFLBRUTNVDXCT-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-(2-methoxyethoxy)ethyl)borate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(2-(2-methoxyethoxy)ethyl)borate typically involves the reaction of boronic acids with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent such as acetone and water . The reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroborate salt. The mixture is stirred for a specific period, and the solvents are removed under reduced pressure to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors equipped with stirring mechanisms, temperature control, and efficient solvent removal systems. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-(2-methoxyethoxy)ethyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). The reactions are typically carried out under mild conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from reactions involving this compound include various boronic acid derivatives, borane complexes, and substituted organoboron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism of action of potassium trifluoro(2-(2-methoxyethoxy)ethyl)borate involves its role as a boron source in various chemical reactions. In the Suzuki–Miyaura coupling, the compound undergoes transmetalation with palladium complexes, leading to the formation of carbon-carbon bonds. The trifluoroborate group acts as a stable and reactive intermediate, facilitating the transfer of boron to the palladium catalyst .

Properties

Molecular Formula

C5H11BF3KO2

Molecular Weight

210.05 g/mol

IUPAC Name

potassium;trifluoro-[2-(2-methoxyethoxy)ethyl]boranuide

InChI

InChI=1S/C5H11BF3O2.K/c1-10-4-5-11-3-2-6(7,8)9;/h2-5H2,1H3;/q-1;+1

InChI Key

AVFLBRUTNVDXCT-UHFFFAOYSA-N

Canonical SMILES

[B-](CCOCCOC)(F)(F)F.[K+]

Origin of Product

United States

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